ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
Description
Ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-chlorophenyl group at position 2 and an acetamido-benzoate moiety at position 3. Its molecular formula is C23H19ClN4O4, with a molecular weight of 450.88 g/mol and a monoisotopic mass of 450.109483 Da . The compound’s structure includes:
- A pyrazolo[1,5-a]pyrazin-4-one scaffold, known for its pharmacological relevance in kinase inhibition and antimicrobial activity.
- An ethyl 4-aminobenzoate group linked via an acetamide bridge, contributing to solubility and metabolic stability.
This compound is structurally analogous to mthis compound (C22H17ClN4O4), differing only in the ester group (ethyl vs. methyl) .
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O4/c1-2-32-23(31)16-5-9-18(10-6-16)25-21(29)14-27-11-12-28-20(22(27)30)13-19(26-28)15-3-7-17(24)8-4-15/h3-13H,2,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKWLGQOXJRFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and other pharmacological effects. This article provides a detailed overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C20H21ClN6O4
- Molecular Weight : 444.88 g/mol
- IUPAC Name : Ethyl 4-[2-[1-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl]amino]benzoate
The pyrazolo[1,5-a]pyrimidine core present in this compound is known for its diverse pharmacological activities. Research has indicated that derivatives of this core can exhibit potent anticancer effects by targeting various cellular pathways:
- Inhibition of Tumor Growth : Studies have shown that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold can inhibit the growth of cancer cells, including breast cancer cell lines (MDA-MB-231), through mechanisms such as inducing apoptosis and cell cycle arrest .
- Antitubercular Activity : Some derivatives have been identified as potential leads against Mycobacterium tuberculosis, demonstrating low cytotoxicity while effectively inhibiting bacterial growth within macrophages .
- Enzymatic Inhibition : The compound may act as a selective protein inhibitor, affecting various enzymatic pathways crucial for tumor progression .
Anticancer Activity
Research has highlighted the anticancer properties of this compound:
- Cell Viability Assays : In vitro studies using MTT assays have demonstrated significant decreases in cell viability at varying concentrations, indicating a dose-dependent response against cancer cells .
- Mechanistic Insights : The compound's mechanism involves interaction with specific targets within cancer cells, leading to disruption of critical signaling pathways associated with tumor survival and proliferation.
Other Biological Activities
In addition to its anticancer properties, this compound may exhibit additional biological activities:
- Anti-inflammatory Effects : Some studies suggest that pyrazolo compounds can modulate inflammatory responses, which is crucial for conditions such as arthritis and other inflammatory diseases.
- Hypolipidemic Effects : Related compounds have shown promise in reducing serum cholesterol and triglyceride levels in animal models, indicating potential applications in managing dyslipidemia .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the efficacy and safety profiles of similar compounds:
- Study on Antitumor Efficacy : A focused library of pyrazolo derivatives was screened for anticancer activity, revealing that modifications to the aromatic rings significantly affected binding affinity and intrinsic activity against various tumor types .
- Antimicrobial Screening : Compounds with similar scaffolds were tested against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their mechanisms and potential clinical applications .
Scientific Research Applications
Anti-Cancer Activity
Numerous studies have highlighted the potential of ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate as an anti-cancer agent. The compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : Research indicates that similar compounds can induce apoptosis in cancer cells by activating caspases, which are crucial for the programmed cell death process. This suggests that this compound may share this mechanism of action.
Hypolipidemic Effects
The compound has also shown promise in reducing lipid levels:
- Animal Studies : Related compounds have demonstrated the ability to significantly lower serum cholesterol and triglyceride levels in rat models. One study noted a reduction of triglyceride levels by 35% at a dosage of 0.05% in normal rats, indicating potential hypolipidemic properties for this compound as well.
Protein Kinase Inhibition
The compound may inhibit specific protein kinases involved in critical cellular signaling pathways:
- Mechanistic Insights : Similar compounds have been shown to interfere with key enzymes that regulate cell proliferation and survival, which could lead to reduced tumor growth and enhanced therapeutic efficacy against cancers.
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Anti-Cancer Activity | Inhibits growth and induces apoptosis in various cancer cell lines |
| Hypolipidemic Effects | Reduces serum cholesterol and triglyceride levels in animal models |
| Protein Kinase Inhibition | Potentially inhibits key enzymes involved in cell signaling pathways |
Case Study 1: Anti-Cancer Activity
A study examining structurally similar pyrazolo[1,5-a]pyrazine derivatives reported that these compounds inhibited the growth of several cancer cell lines effectively. The mechanism involved the induction of apoptosis via caspase activation.
Case Study 2: Hypolipidemic Effects
Another investigation focused on related compounds demonstrated their efficacy in lowering lipid levels. Specifically, one derivative reduced triglyceride levels by 35% in normal rats, showcasing its potential for managing hyperlipidemia.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Positional Isomerism : Para-substituted benzoates (target compound) may exhibit better crystallinity and stability compared to meta-substituted analogs due to symmetry .
- Substituent Effects : Chlorophenyl groups enhance electronegativity and binding to aromatic receptors, whereas methyl/ethyl groups improve bioavailability .
- Ester vs.
Q & A
Q. What synthetic strategies are commonly employed to construct the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are formed by reacting hydrazines with α,β-unsaturated ketones or esters. In , cyclization of substituted benzoic acid hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) yields pyrazole intermediates. Similarly, highlights the use of ethyl 4-chloro-3-oxobutanoate in condensation reactions with phenylhydrazines to form pyrazole rings. Key steps include formylation and oxidation to introduce functional groups at specific positions .
Q. How is the 4-chlorophenyl substituent introduced into the pyrazolo[1,5-a]pyrazine system?
Electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions are standard methods. describes the use of 4-chlorobenzaldehyde in aldol-like condensations with ketones to incorporate aryl groups. In advanced routes, intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride ( ) are functionalized via nucleophilic acyl substitution with 4-chlorophenyl-containing amines or alcohols .
Q. What spectroscopic methods are critical for characterizing this compound?
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups ( ).
- NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.0 ppm for 4-chlorophenyl) and ester/amide protons (δ 1.2–1.4 ppm for ethyl groups). ¹³C NMR confirms the pyrazine carbonyl (~160 ppm) and ester carbonyl (~165 ppm) ( ).
- X-ray crystallography : Validates stereochemistry and hydrogen bonding, as seen in for a structurally similar pyrazolo-pyrazinone .
Q. How is the acetyl-amino benzoate sidechain synthesized and attached?
The sidechain is prepared via acylation of 4-aminobenzoic acid ethyl ester. outlines acylation using chloroacetyl chloride in anhydrous conditions (e.g., dichloromethane with triethylamine as a base). The resulting chloroacetamide intermediate is then coupled to the pyrazolo[1,5-a]pyrazine core via nucleophilic substitution or amide bond formation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. highlights the ICReDD approach, which integrates reaction path searches and machine learning to identify optimal conditions (e.g., solvent polarity, temperature). For example, simulating the activation energy of the cyclization step ( ) can guide catalyst selection or solvent choice .
Q. What strategies resolve low yields in the final amide coupling step?
Contradictory yields often arise from steric hindrance or competing side reactions (e.g., hydrolysis). Methodological solutions include:
Q. How do structural modifications influence biological activity in related compounds?
SAR studies in and reveal that:
- The 4-chlorophenyl group enhances lipophilicity and target binding (e.g., kinase inhibition).
- Substituting the ethyl ester with a methyl group reduces metabolic stability.
- Adding electron-withdrawing groups (e.g., -NO₂) to the benzoate ring improves antibacterial activity but may increase toxicity. Biological assays (e.g., MIC tests in ) should validate these hypotheses .
Q. What analytical techniques address contradictory data in biological assays?
Discrepancies in IC₅₀ values or efficacy may stem from impurities or polymorphic forms. Advanced methods include:
- HPLC-MS : Quantifies purity and detects by-products ( notes by-products like cyanomethyl benzoates in analogous syntheses).
- DSC/TGA : Identifies polymorphs affecting solubility and bioavailability.
- Crystallography : Confirms active conformation ( ) .
Q. How can green chemistry principles improve the synthesis scalability?
- Replace POCl₃ (hazardous) with polymer-supported reagents ( ).
- Use solvent-free conditions for cyclization ( ).
- Employ flow chemistry to enhance reproducibility and reduce waste ( ) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
